molecular formula C9H12N4O3 B10910585 (1-methyl-3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone

(1-methyl-3-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B10910585
M. Wt: 224.22 g/mol
InChI Key: MRFJMGRDLXMHRD-UHFFFAOYSA-N
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Description

(1-METHYL-3-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE: is a heterocyclic compound that features a pyrazole ring substituted with a nitro group and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1-methyl-3-nitro-1H-pyrazole with pyrrolidine under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and subsequent substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-METHYL-3-NITRO-1H-PYRAZOL-5-YL)(1-PYRROLIDINYL)METHANONE involves its interaction with molecular targets such as enzymes or receptors. The nitro group and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

  • (2,6-DIMETHYLMORPHOLINO)(1-METHYL-5-NITRO-1H-PYRAZOL-4-YL)METHANONE
  • 3,5-DINITRO-1H-PYRAZOL-4-YL DERIVATIVES

Comparison:

Properties

Molecular Formula

C9H12N4O3

Molecular Weight

224.22 g/mol

IUPAC Name

(2-methyl-5-nitropyrazol-3-yl)-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C9H12N4O3/c1-11-7(6-8(10-11)13(15)16)9(14)12-4-2-3-5-12/h6H,2-5H2,1H3

InChI Key

MRFJMGRDLXMHRD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])C(=O)N2CCCC2

Origin of Product

United States

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